2-bromo-1H-imidazole-4,5-dicarbonitrile

Catalog No.
S673973
CAS No.
50847-09-1
M.F
C5HBrN4
M. Wt
196.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-1H-imidazole-4,5-dicarbonitrile

CAS Number

50847-09-1

Product Name

2-bromo-1H-imidazole-4,5-dicarbonitrile

IUPAC Name

2-bromo-1H-imidazole-4,5-dicarbonitrile

Molecular Formula

C5HBrN4

Molecular Weight

196.99 g/mol

InChI

InChI=1S/C5HBrN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10)

InChI Key

WMPWSWMSTJAAPF-UHFFFAOYSA-N

SMILES

C(#N)C1=C(N=C(N1)Br)C#N

Canonical SMILES

C(#N)C1=C(N=C(N1)Br)C#N

2-Bromo-1H-imidazole-4,5-dicarbonitrile (commonly known as 2-bromo-4,5-dicyanoimidazole or Br-DCI) is a highly functionalized heterocyclic compound utilized primarily as a potent condensation activator in oligonucleotide synthesis and as a versatile building block for advanced materials [1]. Featuring a unique combination of strong electron-withdrawing cyano groups and a bulky, reactive bromine atom at the 2-position, Br-DCI exhibits significantly higher acidity (pKa in the 2.0 to 4.0 range) than standard azole activators[2]. This distinct physicochemical profile makes it a critical procurement choice for driving sterically demanding phosphoramidite couplings, achieving high stereoselectivity in modified nucleic acids, and serving as an irreplaceable substrate for cross-coupling reactions to generate novel 2-substituted dicyanoimidazole derivatives [3].

In procurement and process design, substituting Br-DCI with conventional 4,5-dicyanoimidazole (DCI) or 1H-tetrazole frequently leads to synthetic failure or loss of stereocontrol[1]. 1H-tetrazole (pKa ~4.8) lacks both the acidity required to rapidly activate sterically hindered phosphoramidites and the steric bulk necessary to direct stereoselective internucleotide linkages[2]. While standard DCI (pKa ~5.2) offers excellent solubility and nucleophilicity, it is insufficiently acidic to match the activation kinetics of Br-DCI and completely lacks the 2-position leaving group[1]. Consequently, standard DCI cannot undergo the nucleophilic aromatic substitution (NAS) or Sonogashira cross-coupling reactions that are exclusively enabled by the bromine substituent in Br-DCI, making the brominated analog strictly mandatory for synthesizing 2-functionalized dicyanoimidazole polymers and stereopure phosphorothioates[3].

Superior Stereoselectivity in Phosphorothioate Oligonucleotide Synthesis

The bulky bromine atom and high acidity of Br-DCI provide exceptional stereocontrol during the formation of phosphite triester intermediates. In the coupling of a chiral phosphoramidite with 3'-O-tert-butyldimethylsilyl thymidine, Br-DCI achieved a 6:1 diastereomeric ratio (Rp:Sp) [1]. In direct contrast, the standard activator 1H-tetrazole resulted in a very slow reaction with near 1:1 stereoselectivity, offering no meaningful stereocontrol [1].

Evidence DimensionDiastereomeric ratio (Rp:Sp) of phosphite triesters
Target Compound Data6:1 ratio (Br-DCI)
Comparator Or Baseline~1:1 ratio / 'without good stereoselectivity' (1H-tetrazole)
Quantified Difference6-fold improvement in stereoselectivity
ConditionsRoom temperature coupling in acetonitrile

Enables the robust production of stereopure antisense oligonucleotides, which is critical for therapeutic efficacy and nuclease resistance.

Enhanced Acidity for Rapid Phosphoramidite Activation

The activation of phosphoramidites requires protonation of the diisopropylamino leaving group. Br-DCI possesses a highly acidic proton (pKa in the 2.0 to 4.0 range) due to the combined electron-withdrawing effects of the cyano and bromo groups[1]. This is significantly more acidic than unsubstituted DCI (pKa = 5.2) and 1H-tetrazole (pKa = 4.8) [2]. This elevated acidity overcomes the activation barriers of sterically hindered or stereochemically constrained nucleoside monomers.

Evidence DimensionActivator acidity (pKa)
Target Compound DatapKa ~2.0 to 4.0 (Br-DCI)
Comparator Or BaselinepKa = 5.2 (Standard DCI)
Quantified Difference>1.2 to 3.2 pH units more acidic
ConditionsSolution-phase acidity measurement

Buyers synthesizing complex or modified RNA/DNA sequences must procure Br-DCI to ensure rapid, complete coupling where weaker acids fail.

Exclusive Precursor Suitability for Acetylenic Polymer Synthesis

For the development of novel electronic materials, the 2-position of the imidazole ring must be functionalized. Br-DCI serves as an essential electrophile in palladium-catalyzed Sonogashira cross-coupling. Utilizing 1-methyl-2-bromo-4,5-dicyanoimidazole (derived directly from Br-DCI), coupling with trimethylsilylacetylene achieves an optimized yield of nearly 80% for the ethynyl derivative[1]. Standard DCI entirely lacks the halogen leaving group, making this functionalization impossible and rendering it useless for this synthetic pathway [1].

Evidence DimensionYield of 2-ethynyl-4,5-dicyanoimidazole derivatives
Target Compound Data~80% yield via Sonogashira coupling (Br-DCI derivative)
Comparator Or Baseline0% yield / impossible reaction (Unsubstituted DCI)
Quantified DifferenceAbsolute requirement for the bromo substituent
ConditionsPalladium-catalyzed cross-coupling with trimethylsilylacetylene

Material science procurement teams must source the brominated analog to access acetylenic and vinylic dicyanoimidazole polymer libraries.

High-Yield Halogen Exchange for Custom Activator Libraries

Br-DCI is the primary gateway to other 2-halo-dicyanoimidazoles via transhalogenation. Reacting the methylated Br-DCI with potassium fluoride and 18-crown-6 in diglyme, or with lithium chloride in N-methylpyrrolidinone at 150°C, yields the corresponding 2-fluoro and 2-chloro derivatives in high efficiency [1]. Direct fluorination or chlorination of standard DCI is synthetically prohibitive or yields complex mixtures, making Br-DCI the mandatory starting material for tuning the leaving group ability and nucleophilicity of the imidazole core [1].

Evidence DimensionAccess to 2-fluoro/2-chloro-dicyanoimidazoles
Target Compound DataEfficient transhalogenation (Br-DCI)
Comparator Or BaselineSynthetic failure / complex mixtures (Direct halogenation of DCI)
Quantified DifferenceExclusive synthetic viability
ConditionsHalogen exchange using KF/18-crown-6 or LiCl/NMP

Allows chemical manufacturers to produce a diverse portfolio of custom coupling activators and functionalized imidazoles from a single procured precursor.

Stereoselective Synthesis of Phosphorothioate Oligonucleotides

Directly leveraging its high acidity and steric bulk, Br-DCI is the activator of choice for synthesizing stereopure antisense oligonucleotides. It is specifically procured when standard activators like 1H-tetrazole fail to provide the required diastereomeric control during the formation of phosphite triester linkages [1].

Manufacturing of Conjugated Electronic Polymers

Br-DCI is an indispensable precursor for synthesizing 2-ethynyl- and 2-vinyl-4,5-dicyanoimidazole monomers via Sonogashira coupling. These monomers are subsequently polymerized to create EPR-active, electron-deficient materials for advanced optoelectronics and conductive coatings [2].

Development of Custom Coupling Activator Libraries

Because of its excellent leaving group properties, Br-DCI is used as a central hub for transhalogenation (yielding 2-fluoro or 2-chloro analogs) and nucleophilic aromatic substitution. This allows reagent manufacturers to fine-tune the pKa and nucleophilicity of activators for specialized automated DNA/RNA synthesizers [3].

XLogP3

1.2

Wikipedia

2-Bromo-4,5-dicyanoimidazole

Dates

Last modified: 08-15-2023

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